![molecular formula C14H16O2 B14133714 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane CAS No. 88737-42-2](/img/structure/B14133714.png)
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is an organic compound that features both an oxirane (epoxide) ring and a cyclopentene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 4-(cyclopent-2-en-1-yl)phenol with an epoxide precursor. One common method is the Williamson ether synthesis, where 4-(cyclopent-2-en-1-yl)phenol is reacted with an epoxide-containing alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the phenol, allowing it to attack the epoxide precursor and form the desired oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane involves its ability to react with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various molecular targets, which can be exploited in medicinal chemistry for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(2-Isopropoxyethoxy)methyl]phenoxy}methyl oxirane
- 2-{[4-(2-Chlorophenoxy)methyl]oxirane
- 2-{[4-(2-Oxiranylmethoxy)phenoxy]methyl}oxirane
Uniqueness
2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane is unique due to the presence of the cyclopentene moiety, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
88737-42-2 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
2-[(4-cyclopent-2-en-1-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C14H16O2/c1-2-4-11(3-1)12-5-7-13(8-6-12)15-9-14-10-16-14/h1,3,5-8,11,14H,2,4,9-10H2 |
Clé InChI |
HBHPDJDGJOPMHI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C=C1)C2=CC=C(C=C2)OCC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



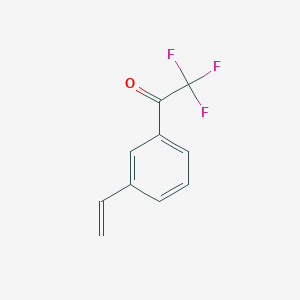
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
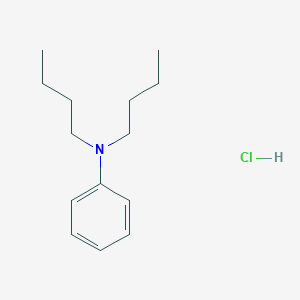
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
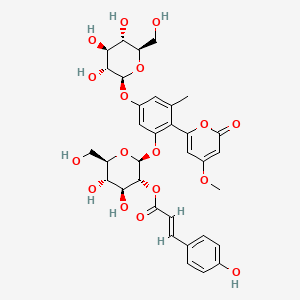



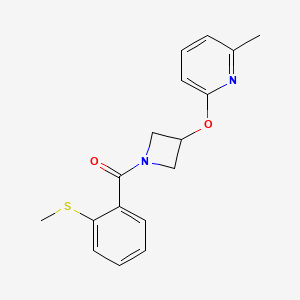
![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
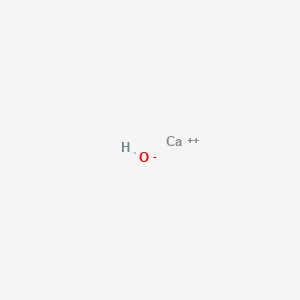
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
